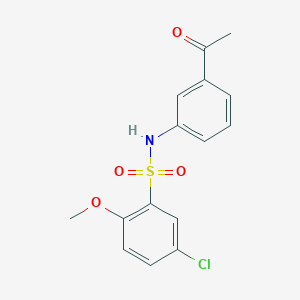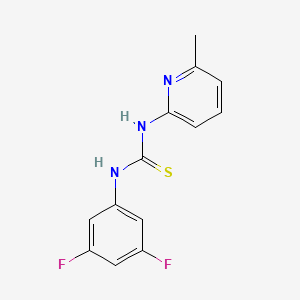![molecular formula C17H22N6O2S B4238016 2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)
2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide
Vue d'ensemble
Description
2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide, commonly known as EMT, is a synthetic compound that has been widely used in scientific research. EMT belongs to the class of triazine compounds and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of EMT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. EMT has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis, and dihydrofolate reductase, an enzyme that is involved in folate metabolism.
Biochemical and Physiological Effects:
EMT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. EMT has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. In addition, EMT has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EMT in lab experiments is its high potency and selectivity towards cancer cells. EMT has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using EMT in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research on EMT. One of the potential applications of EMT is in the development of cancer therapeutics. Further studies are needed to understand the mechanism of action of EMT and its efficacy in different types of cancer. Additionally, EMT can be modified to improve its pharmacokinetic properties and reduce its toxicity towards normal cells. Further studies are also needed to explore the antimicrobial properties of EMT and its potential applications in the treatment of infectious diseases.
Conclusion:
In conclusion, EMT is a promising compound that has shown potential in various scientific research applications. Its high potency and selectivity towards cancer cells make it a potential candidate for cancer therapy. Further studies are needed to understand the mechanism of action of EMT and its efficacy in different types of cancer. Additionally, EMT can be modified to improve its pharmacokinetic properties and reduce its toxicity towards normal cells.
Applications De Recherche Scientifique
EMT has been extensively used in scientific research, primarily in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. EMT has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-2-18-15-20-16(23-8-10-25-11-9-23)22-17(21-15)26-12-14(24)19-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,19,24)(H,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJUOGGBBFWOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4237934.png)

![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4237948.png)


![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4237961.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4237968.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methoxybenzamide](/img/structure/B4237979.png)
![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4238007.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-biphenylcarboxamide](/img/structure/B4238011.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238013.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4238030.png)
![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)